molecular formula C10H10N2O B8745470 3-Ethyl-1H-indazole-5-carbaldehyde

3-Ethyl-1H-indazole-5-carbaldehyde

Cat. No.: B8745470
M. Wt: 174.20 g/mol
InChI Key: ORQYLWWWXZYFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1H-indazole-5-carbaldehyde is a heterocyclic compound featuring an indazole core substituted with an ethyl group at position 3 and a formyl (carbaldehyde) group at position 3. Indazoles are bicyclic aromatic systems containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. The ethyl substituent at position 3 introduces steric bulk and electron-donating effects, while the carbaldehyde group at position 5 provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-ethyl-2H-indazole-5-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-2-9-8-5-7(6-13)3-4-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12)

InChI Key

ORQYLWWWXZYFFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NN1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

The structural uniqueness of this compound positions it as a versatile intermediate for drug discovery. Comparisons with halogenated and methoxy-substituted analogs suggest that its ethyl group may enhance metabolic stability, while the carbaldehyde at position 5 offers a strategic handle for derivatization. Further studies should explore its crystallographic behavior (e.g., via SHELX software ) and biological screening to validate these hypotheses.

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